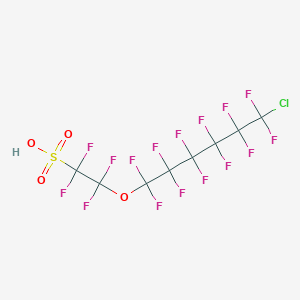
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their unique chemical properties such as high chemical stability and resistance to degradation. These compounds are widely used in various industrial applications due to their oleophobic and hydrophobic characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) involves the reaction of perfluorinated ethane sulfonic acid with 6-chlorohexanol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain the desired purity levels. The final product is often subjected to purification steps such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of derivatives .
Aplicaciones Científicas De Investigación
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) exerts its effects involves its interaction with molecular targets such as proteins and cellular membranes. The compound can activate or inhibit specific signaling pathways, leading to various biological effects. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorooctanoic acid (PFOA)
- Perfluorohexanesulfonic acid (PFHxS)
- Perfluorobutanesulfonic acid (PFBS)
Uniqueness
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) stands out due to its unique structural features, such as the presence of a chlorine atom and an ether linkage. These features confer distinct chemical properties and biological activities compared to other PFAS compounds .
Propiedades
Número CAS |
756426-58-1 |
|---|---|
Fórmula molecular |
C8HClF16O4S |
Peso molecular |
532.58 g/mol |
Nombre IUPAC |
2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonic acid |
InChI |
InChI=1S/C8HClF16O4S/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28/h(H,26,27,28) |
Clave InChI |
GGOUUEMCWBTDMT-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


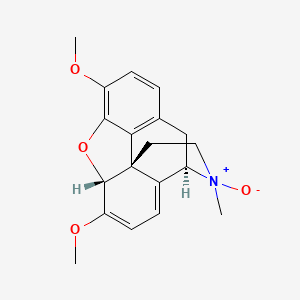

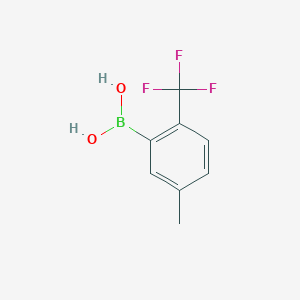
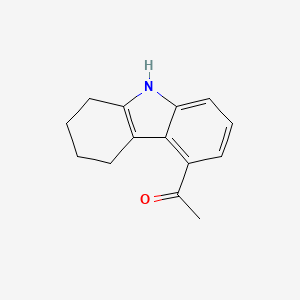
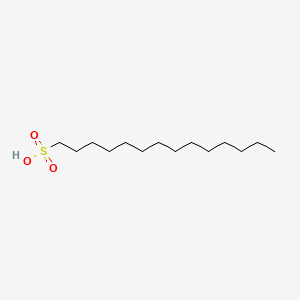
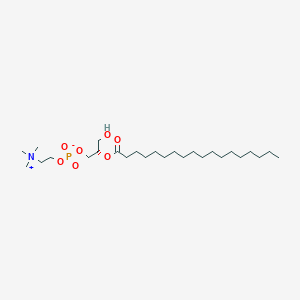
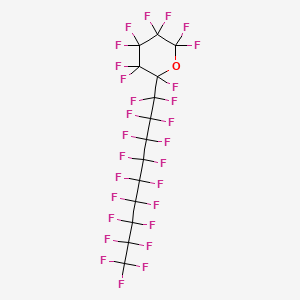
![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
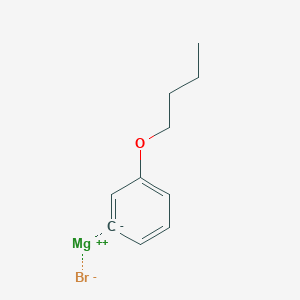
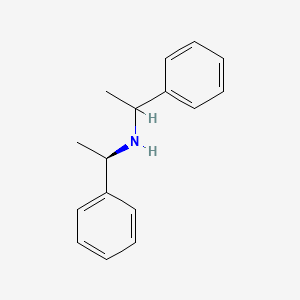
![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)
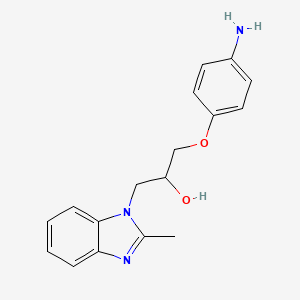

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester](/img/structure/B13411198.png)
